

# Oseltamivir acid stability issues in long-term storage

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## Compound of Interest

Compound Name: *Oseltamivir acid*

Cat. No.: *B1677507*

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## Oseltamivir Acid Stability Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of **oseltamivir acid**, the active form of oseltamivir phosphate, during long-term storage.

### Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of **oseltamivir acid** during long-term storage?

A1: The primary factors influencing **oseltamivir acid** stability are moisture, temperature, and pH. Oseltamivir is most stable in its solid, crystalline state.<sup>[1]</sup> In aqueous solutions, it is susceptible to hydrolysis, with the degradation rate increasing in alkaline and acidic conditions and at higher temperatures.<sup>[1][2][3]</sup> For reconstituted oral suspensions, the use of purified water and pH control are crucial for stability.<sup>[2]</sup>

Q2: What are the main degradation pathways for **oseltamivir acid**?

A2: The main degradation pathway for **oseltamivir acid** is hydrolysis. Under acidic and alkaline stress conditions, the ester linkage of the oseltamivir prodrug can be cleaved, and N,N-

acyl migration can occur, leading to the formation of various degradation products.[4][5] Key degradants include positional isomers and de-alkylated or de-acylated derivatives.[4][5]

Q3: What are the recommended storage conditions for solid oseltamivir phosphate (the prodrug of **oseltamivir acid**)?

A3: Based on stability studies for oseltamivir phosphate capsules, long-term storage is recommended at temperatures up to 30°C.[6] Stability studies for regulatory submissions are typically conducted under ICH conditions, which include long-term testing at 25°C/60% RH or 30°C/65% RH and accelerated testing at 40°C/75% RH.[6][7]

Q4: How long is oseltamivir stable in a reconstituted oral suspension?

A4: The stability of reconstituted oseltamivir oral suspension depends on the formulation and storage temperature. Formulations with appropriate buffering agents and preservatives can be stable for extended periods when refrigerated. For example, some extemporaneously prepared suspensions have been shown to be stable for up to 35 days at 5°C.[1][8] At room temperature (25°C), stability is significantly reduced, in some cases to only 5 days.[1][8] It is crucial to follow the specific storage instructions for a given formulation.

Q5: Can I use tap water to reconstitute oseltamivir oral suspension?

A5: It is not recommended. The use of potable (tap) water instead of purified water can lead to a decrease in the stability of the oseltamivir solution. This is often due to an increase in pH and the presence of minerals that can cause precipitation.[2]

## Data on Oseltamivir Stability

### Stability of Oseltamivir Oral Suspensions

The following table summarizes the stability of extemporaneously prepared oseltamivir oral suspensions under different storage conditions.

Formulation Vehicle	Storage Temperature	Relative Humidity	Duration	Percent Remaining Oseltamivir	Reference
Cherry Syrup	5°C	N/A	35 days	>90%	[1][8]
Cherry Syrup	25°C	60% ± 5%	5 days	>90%	[1][8]
Cherry Syrup	30°C	65% ± 5%	5 days	Unstable	[1][8]
Ora-Sweet SF	5°C	N/A	35 days	>90%	[1][8]
Ora-Sweet SF	25°C	60% ± 5%	35 days	>90%	[1][8]
Ora-Sweet SF	30°C	65% ± 5%	13 days	>90%	[1][8]
SyrSpend SF	2°C - 8°C	N/A	30 days	>90%	[9]

## Long-Term Stability of Solid Oseltamivir Phosphate (API)

While specific quantitative data from long-term stability studies of the active pharmaceutical ingredient (API) are often proprietary, such studies are conducted according to ICH guidelines. The table below is a template representing the typical data points collected in such a study.

Storage Condition	Time Point (Months)	Appearance	Assay (% of Initial)	Degradation Product X (%)	Water Content (%)
25°C / 60% RH	0	White powder	100.0	<0.1	0.2
	3	Conforms	99.8	0.1	0.2
	6	Conforms	99.7	0.1	0.3
	9	Conforms	99.5	0.2	0.3
	12	Conforms	99.4	0.2	0.3
	18	Conforms	99.2	0.3	0.4
	24	Conforms	99.0	0.3	0.4
40°C / 75% RH	0	White powder	100.0	<0.1	0.2
	3	Conforms	99.2	0.3	0.5
	6	Conforms	98.5	0.5	0.6

## Experimental Protocols

### Protocol for Long-Term Stability Testing of Oseltamivir Phosphate API

This protocol is a representative example based on ICH Q1A(R2) guidelines.[\[7\]](#)[\[10\]](#)

1. Objective: To evaluate the stability of oseltamivir phosphate active pharmaceutical ingredient (API) under long-term and accelerated storage conditions to establish a re-test period.

2. Materials:

- Oseltamivir phosphate API (at least three primary batches)
- Container closure system simulating the proposed packaging for storage and distribution

### 3. Equipment:

- Stability chambers with controlled temperature and humidity
- Validated stability-indicating HPLC method for assay and impurities
- Karl Fischer titrator for water content
- Other necessary analytical equipment

### 4. Storage Conditions and Testing Frequency:

- Long-term:  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $60\% \text{ RH} \pm 5\% \text{ RH}$  or  $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $65\% \text{ RH} \pm 5\% \text{ RH}$ .
  - Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.
- Accelerated:  $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $75\% \text{ RH} \pm 5\% \text{ RH}$ .
  - Testing Frequency: 0, 3, and 6 months.

### 5. Analytical Tests:

- Appearance: Visual inspection.
- Assay: HPLC method to determine the potency of oseltamivir phosphate.
- Degradation Products: HPLC method to detect and quantify known and unknown impurities.
- Water Content: Karl Fischer titration.

### 6. Acceptance Criteria:

- Appearance: No significant change.
- Assay: To remain within a specified range (e.g., 98.0% - 102.0%).
- Degradation Products: Individual and total degradation products should not exceed specified limits (e.g., individual unknown impurity  $\leq 0.10\%$ , total impurities  $\leq 0.5\%$ ).

## 7. Data Analysis:

- Results should be tabulated and trend analysis performed.
- The re-test period is determined based on the time at which the API no longer meets its acceptance criteria.

# Troubleshooting Guides

## HPLC Analysis Issues in Stability Studies

### Issue: Variability in Retention Times

- Possible Cause:
  - Inconsistent mobile phase composition.
  - Fluctuations in column temperature.
  - Column degradation.
- Troubleshooting Steps:
  - Prepare fresh mobile phase and ensure proper mixing and degassing.
  - Use a column oven to maintain a constant temperature.
  - Check the column performance with a standard; if it has deteriorated, replace the column.

### Issue: Ghost Peaks in Chromatogram

- Possible Cause:
  - Contamination in the mobile phase or injector.
  - Carryover from a previous injection.
- Troubleshooting Steps:
  - Flush the HPLC system and injector with a strong solvent.

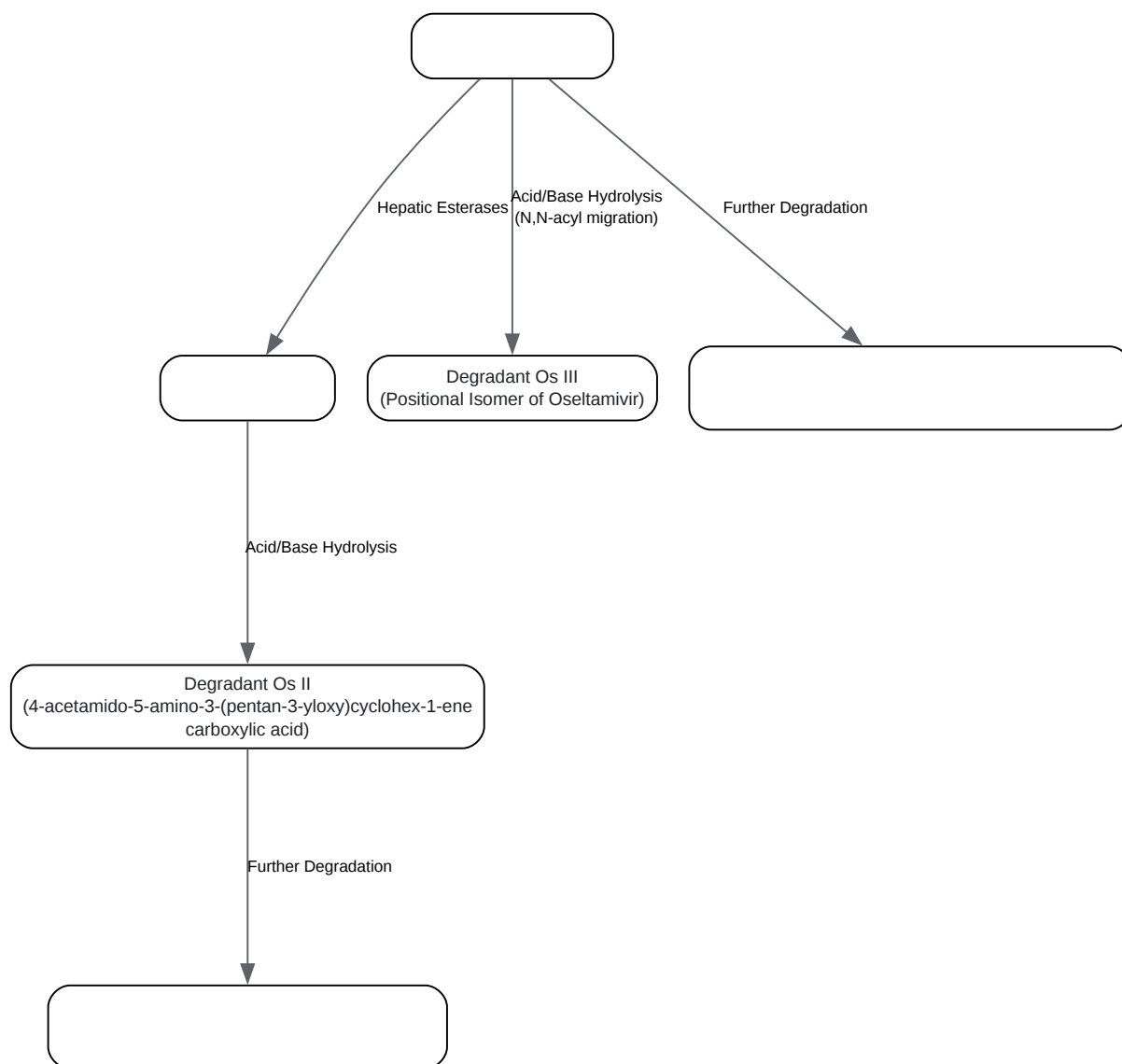
- Use high-purity solvents for the mobile phase.
- Run a blank injection to confirm the absence of ghost peaks.

#### Issue: Poor Peak Shape (Tailing or Fronting)

- Possible Cause:
  - Column overload.
  - Incompatibility between the sample solvent and the mobile phase.
  - Column contamination or degradation.
- Troubleshooting Steps:
  - Dilute the sample and reinject.
  - Whenever possible, dissolve the sample in the mobile phase.
  - Wash the column with a strong solvent or replace it if necessary.

## Visualizations

### Oseltamivir Degradation Pathway

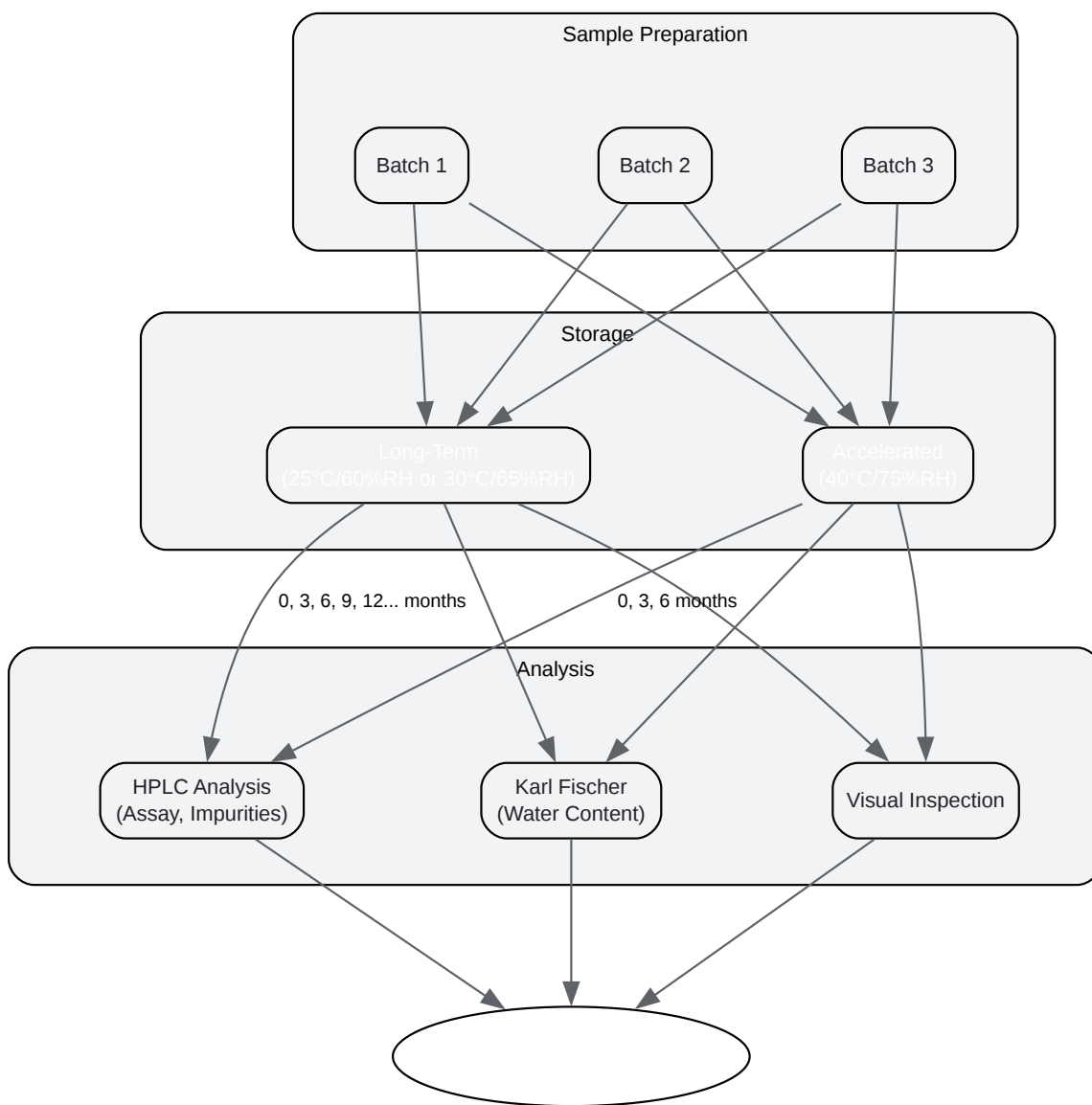


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Caption: Major degradation pathways of oseltamivir phosphate under hydrolytic stress.

## Experimental Workflow for Stability Testing





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Caption: Workflow for a typical long-term stability study of an active pharmaceutical ingredient.

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